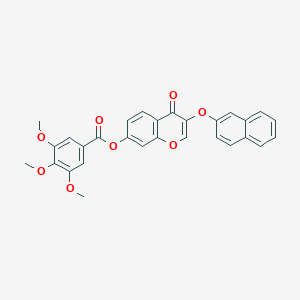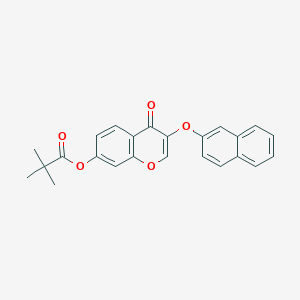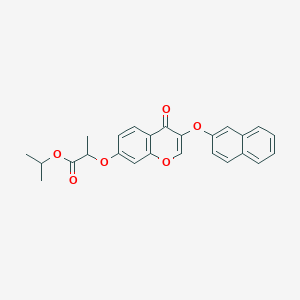![molecular formula C25H18ClN3O3S2 B382920 N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-32-5](/img/structure/B382920.png)
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound, often used in advanced chemical research due to its unique structural properties. The presence of functional groups such as furan, thiophene, and pyrimidine makes it a fascinating subject in synthetic chemistry.
Preparation Methods
The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The synthetic route may include the formation of the thiophene and pyrimidine cores, followed by their strategic functionalization to introduce the chlorophenyl, methylfuran, and sulfanylacetamide groups. Industrial production requires stringent control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation
Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction
The carbonyl group can be reduced to a hydroxyl group.
Substitution
The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Reagents
Common reagents include strong acids for substitution reactions and mild oxidizing/reducing agents.
Scientific Research Applications
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is used extensively in:
Chemistry
As an intermediate for synthesizing more complex molecules.
Biology
In studying the interactions between small molecules and biological macromolecules.
Medicine
Industry
In the synthesis of high-performance materials with specialized functions.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the functional groups involved and the biological context. For instance, the pyrimidine core might engage in hydrogen bonding with nucleic acids, while the thiophene ring could participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Compared to compounds like 2-amino-6-chloro-3-methylthieno[2,3-d]pyrimidin-4(3H)-one or N-(2-furylmethyl)-2-(2-thienylmethylene)hydrazinecarboxamide, N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide stands out due to its unique combination of structural motifs, which imparts distinct chemical reactivity and potential for diverse applications.
Remember, this is a starting point. For specific synthesis procedures or detailed reaction mechanisms, consulting specialized literature or proprietary databases is essential.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-7-12-20(32-15)19-13-33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)34-14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFUVWBADDOXEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B382838.png)






![9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B382848.png)



![butyl {[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B382854.png)


